molecular formula C18H27N3O2 B2391839 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide CAS No. 2176202-30-3

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide

Cat. No.: B2391839
CAS No.: 2176202-30-3
M. Wt: 317.433
InChI Key: DJIBFNUWNLNQBW-UHFFFAOYSA-N
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Description

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a cyclobutyl group, a phenoxyethyl group, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through an etherification reaction involving phenol and an appropriate alkylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. The specific methods may vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide: can be compared with other diazepane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be explored through comparative studies on its reactivity, binding affinity, and pharmacological effects.

Properties

IUPAC Name

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-18(19-10-15-23-17-8-2-1-3-9-17)21-12-5-11-20(13-14-21)16-6-4-7-16/h1-3,8-9,16H,4-7,10-15H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIBFNUWNLNQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)NCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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